3-(4-Ethylphenyl)-4(3H)-quinazolinone is a synthetically derived organic compound belonging to the class of quinazolinones. This heterocyclic scaffold is widely recognized in medicinal chemistry for its diverse pharmacological activities. Research on 3-(4-ethylphenyl)-4(3H)-quinazolinone focuses on its potential as a lead compound for developing novel therapeutic agents, particularly in the areas of analgesia and anti-inflammation. []
3-(4-ethylphenyl)-4(3H)-quinazolinone is a compound that belongs to the quinazolinone family, which is recognized for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties. The specific structure of 3-(4-ethylphenyl)-4(3H)-quinazolinone combines an ethylphenyl substituent at the third position with a quinazolinone core, which may influence its pharmacological profile.
This compound can be classified under the category of heterocyclic compounds, specifically as a quinazolinone derivative. Quinazolinones are often synthesized from anthranilic acid and various aldehydes or ketones through cyclization reactions. The compound's relevance in medicinal chemistry stems from its potential as a scaffold for drug development, particularly in targeting various biological pathways.
The synthesis of 3-(4-ethylphenyl)-4(3H)-quinazolinone typically involves the reaction of anthranilic acid with 4-ethylbenzaldehyde. This can be achieved through several synthetic routes:
The molecular structure of 3-(4-ethylphenyl)-4(3H)-quinazolinone features a quinazolinone core with an ethyl group attached to a phenyl ring at the third position. This structural arrangement can affect its interactions with biological targets.
3-(4-ethylphenyl)-4(3H)-quinazolinone can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by the presence of electron-donating or electron-withdrawing groups on the phenyl ring, which modulate its electronic properties.
The mechanism of action for compounds like 3-(4-ethylphenyl)-4(3H)-quinazolinone often involves interaction with specific biological targets such as enzymes or receptors. For instance:
In vitro studies have shown that derivatives of quinazolinones can exhibit significant antioxidant activity, which is crucial for their potential use in treating oxidative stress-related conditions.
3-(4-ethylphenyl)-4(3H)-quinazolinone has potential applications in various scientific fields:
3-(4-Ethylphenyl)-4(3H)-quinazolinone is a fused heterocyclic compound featuring a benzene ring annulated to the 5,6-positions of a 4(3H)-quinazolinone core. Its systematic IUPAC name is 3-[(4-ethylphenyl)methyl]-2-sulfanylidene-1,3-dihydroquinazolin-4-one, reflecting the presence of a thioxo group at C2 and a 4-ethylbenzyl substituent at N3. The molecular formula is C₁₇H₁₆N₂OS, corresponding to a molecular weight of 296.39 g/mol. Spectroscopic characterization reveals distinctive features:
Table 1: Key Substituent Effects on Quinazolinone Core
Position | Substituent in 3-(4-Ethylphenyl) Variant | General Influence on Properties |
---|---|---|
N3 | 4-Ethylbenzyl | Enhanced lipophilicity (logP ≈ 3.8) |
C2 | Thioxo (S=C) | Hydrogen-bond acceptor capacity |
C6/C7/C8 | Unsubstituted | Allows π-stacking interactions |
The quinazolinone scaffold was first synthesized in 1869 by Griess via cyanogen and anthranilic acid condensation [3] [7]. Significant milestones include:
Table 2: Historical Evolution of Quinazolinone Chemistry
Year | Development | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone derivative | Established core synthetic route |
1903 | Gabriel devises decarboxylative synthesis | Enabled unsubstituted quinazoline production |
1951 | Isolation of febrifugine | Validated biological potential |
2010s | Catalytic methods for N3-alkylation | Facilitated diverse C3 substituents (e.g., 4-ethylbenzyl) |
The 4(3H)-quinazolinone framework is a privileged scaffold in drug discovery due to its:
Over 40,000 bioactive quinazolinones are documented, with 15 FDA-approved drugs, including the VEGFR-2 inhibitor vandetanib and the antifungal albaconazole [2] [5]. Derivatives like 3-(4-ethylphenyl)-4(3H)-quinazolinone show promise in oncology and infectious disease research due to their target flexibility and synthetic tractability [5] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3